![molecular formula C7H6N2O2S B2685040 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid CAS No. 1146290-43-8](/img/structure/B2685040.png)
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 168.18 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, has been reported in the literature . The compounds were designed and synthesized, then characterized using 1H and 13C NMR .Molecular Structure Analysis
The molecular structure of “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is represented by the linear formula C6H4N2O2S . The compound’s structure was confirmed using NMR spectroscopy .Chemical Reactions Analysis
Thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, have been tested against the xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .Physical And Chemical Properties Analysis
“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 168.18 .Scientific Research Applications
Synthesis Approaches
A variety of methods have been developed for synthesizing compounds related to 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid. These methods include novel approaches to pyrrolo[2,1-b]thiazoles, where derivatives are prepared through a series of chemical reactions involving substituted acetonitriles, mercaptoacetic acid, and N-alkylation with phenacyl bromides (Tverdokhlebov et al., 2003). Another method involves the cycloaddition to pyrrolo[1,2-c]thiazoles, acting as a thiocarbonyl ylide in reactions with electron-deficient alkenes (Sutcliffe et al., 2000).
Novel Derivatives and Syntheses
Research has been conducted on deriving novel pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization, offering new structural varieties (Koolman et al., 2010). Intramolecular dipolar cycloaddition reactions have been utilized to synthesize chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers (Melo et al., 1999).
Antineoplastic Activities
Some derivatives, such as 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), have been synthesized and tested for growth inhibitory activity with leukemia cell lines, showing significant antineoplastic activity (Lalezari & Schwartz, 1988).
Application in Cocrystallization
The compound has also been investigated in the context of cocrystallization, where its derivatives form organic cocrystalline materials with dicarboxylic acids. These materials exhibit various supramolecular patterns, contributing to the field of crystal growth and design (Du et al., 2006).
Safety And Hazards
The safety information for “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHYCUXUAYKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.